molecular formula C9H9IO B6615357 3-(4-iodophenyl)propanal CAS No. 213264-51-8

3-(4-iodophenyl)propanal

Cat. No. B6615357
CAS RN: 213264-51-8
M. Wt: 260.07 g/mol
InChI Key: JDPHOUGDVZLEQK-UHFFFAOYSA-N
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Description

3-(4-Iodophenyl)propanal, also known as 4-iodoacetophenone or IAP, is an important organic compound used in many scientific research applications. It is a colorless, crystalline solid with a pungent odor and a melting point of approximately 65°C. IAP is a versatile compound that can be used as a reagent in organic synthesis, as a catalyst in organic reactions, and in the preparation of pharmaceuticals. It is also used in the study of biochemical and physiological processes.

Scientific Research Applications

Radioiodinated Compounds for Brain Mapping

Radioiodinated derivatives of 3-(4-iodophenyl)propanal, such as 2-hydroxy-3-(4-iodophenyl)-1-(4-phenylpiperidinyl)propane, have been synthesized and evaluated for mapping cholinergic pathways in the brain. These compounds show significant accumulation and prolonged retention in the brain, making them potentially useful for studying cholinergic pathways (Efange et al., 1992).

Synthesis and Characterization of Novel Derivatives

A novel chalcone derivative, (E)-1-(4-bromophenyl)-3-(4-iodophenyl)prop-2-en-1-one, was synthesized and characterized. This compound shows potential antimicrobial and antioxidant activities, demonstrating the versatility of this compound derivatives in chemical research (Zainuri et al., 2017).

Cytotoxic Activities in Heterocyclic Chalcones

Heterocyclic chalcones containing this compound derivatives have been evaluated for cytotoxic activities. One such compound, 1-(4-iodophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, showed promising cytotoxic effects, indicating potential therapeutic applications (Mokhtar et al., 2016).

Use in Synthesis of Complex Compounds

This compound has been used in the synthesis of complex compounds like alkyl-substituted 3-cyano-2-piperidone. This demonstrates its utility in the synthesis of diverse chemical structures, contributing to a variety of research applications (Dyachenko & Chernega, 2005).

Radioiodinated Phenylamines for Brain-Specific Delivery

Radioiodinated phenylamines attached to dihydropyridine carriers, including derivatives of this compound, have been evaluated for brain-specific delivery of radiopharmaceuticals. This research highlights the potential of such compounds in medical imaging and drug delivery to the brain (Tedjamulia et al., 1985).

properties

IUPAC Name

3-(4-iodophenyl)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-7H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPHOUGDVZLEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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